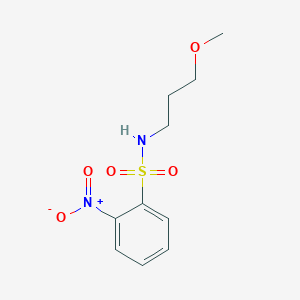
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide, also known as BTF, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by scientists at the University of California, San Francisco. Since then, it has been extensively studied for its potential applications in cancer research.
Mechanism of Action
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of CK2 activity, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis. This compound has also been shown to enhance the efficacy of other cancer drugs, such as doxorubicin and gemcitabine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, this compound has some limitations in lab experiments, such as its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are many potential future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in scientific research. Some possible areas of focus include:
1. Development of more soluble and bioavailable analogs of this compound for use in animal studies and clinical trials.
2. Investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections.
3. Exploration of the potential of this compound as a therapeutic agent for cancer and other diseases.
4. Investigation of the mechanisms of resistance to this compound and development of strategies to overcome this resistance.
5. Development of new screening assays for CK2 inhibitors and identification of new scaffolds for CK2 inhibition.
In conclusion, this compound is a promising small molecule inhibitor that has shown great potential in scientific research. Its high potency and selectivity for CK2 make it a valuable tool for studying the role of CK2 in cancer and other diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective analogs for use in animal studies and clinical trials.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2OS/c1-14(2,3)11-6-21-13(18-11)19-12(20)7-4-9(16)10(17)5-8(7)15/h4-6H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCMUQFLWYPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4680648.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4680654.png)


![3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)

![4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4680684.png)
![1-[(2-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4680687.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4680689.png)

![N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4680712.png)
![3-benzyl-4,8-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4680714.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B4680716.png)